[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-tert-butylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-tert-butylbenzoate is an organic compound with a complex structure that includes aromatic rings and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-tert-butylbenzoate typically involves a multi-step process. One common method includes the following steps:
Aldol Condensation: The initial step involves an aldol condensation between 4-methylbenzaldehyde and acetophenone to form the intermediate 4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenol.
Esterification: The intermediate is then esterified with 4-tert-butylbenzoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-tert-butylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-tert-butylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of aromatic rings and ester groups can influence biological activity, making it a subject of interest in drug discovery.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-tert-butylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] benzoate: Similar structure but lacks the tert-butyl group.
[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate: Similar structure but with a methyl group instead of a tert-butyl group.
Uniqueness
The presence of the tert-butyl group in [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-tert-butylbenzoate imparts unique steric and electronic properties. This can influence its reactivity, stability, and interactions with biological targets, distinguishing it from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-tert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O3/c1-19-5-10-21(11-6-19)25(28)18-9-20-7-16-24(17-8-20)30-26(29)22-12-14-23(15-13-22)27(2,3)4/h5-18H,1-4H3/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWQLBYIIJVZLZ-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.